molecular formula C9H6FNO3 B13630860 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13630860
M. Wt: 195.15 g/mol
InChI Key: SRWISUZBZWZTCI-UHFFFAOYSA-N
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Description

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the reaction of indole derivatives with fluorinating agents. For instance, the compound can be synthesized by reacting indole-2,3-dione with a fluorinating agent such as hydrogen fluoride . Another method involves the use of N-(2-fluorophenyl)-2-isoxazoline, which is reacted with methanesulfonic acid under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

6-fluoro-7-methoxy-1H-indole-2,3-dione

InChI

InChI=1S/C9H6FNO3/c1-14-8-5(10)3-2-4-6(8)11-9(13)7(4)12/h2-3H,1H3,(H,11,12,13)

InChI Key

SRWISUZBZWZTCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C2=O)F

Origin of Product

United States

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